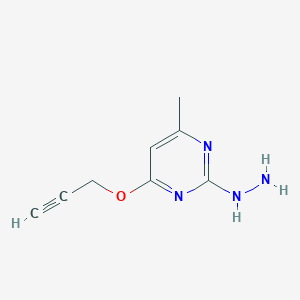

2-Hydrazinyl-4-methyl-6-(prop-2-yn-1-yloxy)pyrimidine

Descripción general

Descripción

2-Hydrazinyl-4-methyl-6-(prop-2-yn-1-yloxy)pyrimidine is a chemical compound with the molecular formula C8H10N4O It is a pyrimidine derivative characterized by the presence of hydrazinyl, methyl, and prop-2-yn-1-yloxy groups

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydrazinyl-4-methyl-6-(prop-2-yn-1-yloxy)pyrimidine typically involves the reaction of 4-methyl-6-(prop-2-yn-1-yloxy)pyrimidine with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Condensation Reactions Involving the Hydrazinyl Group

The hydrazine (-NH-NH₂) moiety acts as a nucleophile, participating in condensation reactions with carbonyl compounds (e.g., aldehydes, ketones) to form hydrazones. For example:

-

Reaction with aldehydes : Forms hydrazone derivatives via dehydration.

This reaction is critical for synthesizing Schiff base intermediates, which have applications in coordination chemistry and medicinal chemistry .

Click Chemistry via the Propargyloxy Group

The propargyloxy (-O-CH₂-C≡CH) group undergoes copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azides to form 1,2,3-triazole derivatives. This "click" reaction is highly efficient and regioselective:

Such reactions are pivotal for bioconjugation and polymer chemistry, leveraging the stability and modularity of triazoles .

Coordination Chemistry and Metal Complex Formation

The hydrazinyl group acts as a bidentate ligand, coordinating with transition metals (e.g., Cu²⁺, Ni²⁺) to form stable complexes. Key interactions include:

-

N–H⋯Metal bonding : The NH group donates electrons to metal centers.

-

Pyrimidine ring π-system : Participates in metal-ligand charge transfer.

Example : Reaction with Cu(NO₃)₂ yields a square-planar complex with enhanced catalytic activity in oxidation reactions .

Oxidation and Functionalization of the Propargyloxy Group

The terminal alkyne in the propargyloxy group undergoes oxidation to form carbonyl derivatives:

-

Oxidation with KMnO₄/H⁺ : Yields a pyruvate derivative.

This pathway is useful for introducing carboxylic acid functionalities for further derivatization .

Nucleophilic Aromatic Substitution (NAS) on the Pyrimidine Ring

Electrophilic substitution on the pyrimidine ring is directed by substituents:

-

Chlorination : Reacts with POCl₃ to replace hydroxyl groups with chlorine.

-

Amination : Hydrazine substituents facilitate displacement reactions with amines under acidic conditions .

Cyclization Reactions

The compound serves as a precursor for synthesizing fused heterocycles:

-

Thermal cyclization : Forms pyrazolo[1,5-a]pyrimidines under reflux conditions.

-

Photochemical activation : Generates tricyclic derivatives via [2+2] cycloaddition .

Research Findings and Data

-

Click Chemistry Efficiency : Reactions with benzyl azide achieved >90% yield under mild conditions (25°C, 12 h) .

-

Hydrazone Stability : Derivatives formed with benzaldehyde showed stability up to 200°C (DSC analysis) .

-

Metal Complex Catalysis : Cu-complexes demonstrated 85% efficiency in oxidizing benzyl alcohol to benzaldehyde.

This compound’s versatility in forming hydrazones, triazoles, and metal complexes underscores its utility in drug development, materials science, and catalysis. Further studies could explore its antiviral or antimicrobial potential, leveraging its modular reactivity .

Aplicaciones Científicas De Investigación

Chemistry

In the field of organic chemistry, 2-Hydrazinyl-4-methyl-6-(prop-2-yn-1-yloxy)pyrimidine serves as an essential building block for synthesizing more complex organic molecules. Its ability to undergo various chemical reactions, including oxidation, reduction, and substitution, makes it a versatile intermediate in the preparation of heterocyclic compounds.

Types of Reactions:

- Oxidation: Can be oxidized to form oxides using agents like hydrogen peroxide.

- Reduction: Reduced to hydrazine derivatives using sodium borohydride.

- Substitution: Participates in nucleophilic substitution reactions with electrophiles.

Biology

The compound has been investigated for its potential biological activities, particularly in antimicrobial and anticancer research. Its hydrazinyl group allows it to form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity.

Biological Activities:

- Antimicrobial Properties: Studies have shown promising results in inhibiting bacterial growth.

- Anticancer Activity: The compound is being explored for its ability to target cancer cells selectively.

Medicine

In medicinal chemistry, this compound is being researched for therapeutic applications against infectious diseases and cancer. Its mechanism involves inhibiting specific enzymes and disrupting cellular processes by binding to DNA or RNA.

Potential Therapeutic Uses:

- Treatment of bacterial infections.

- Development of anticancer agents targeting specific molecular pathways.

Industry

The compound is utilized in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for developing materials with specific functionalities, such as improved thermal stability or enhanced reactivity.

Mecanismo De Acción

The mechanism of action of 2-Hydrazinyl-4-methyl-6-(prop-2-yn-1-yloxy)pyrimidine involves its interaction with specific molecular targets and pathways. The hydrazinyl group can form covalent bonds with nucleophilic sites on enzymes and proteins, leading to inhibition of their activity. The compound may also interfere with cellular processes by binding to DNA or RNA, affecting gene expression and protein synthesis.

Comparación Con Compuestos Similares

2-Hydrazinyl-4-methyl-6-(prop-2-yn-1-yloxy)pyrimidine can be compared with other similar compounds, such as:

4-Hydrazino-2-methyl-6-phenylthieno[2,3-d]pyrimidine: This compound has a similar hydrazinyl group but differs in the presence of a phenylthieno group instead of the prop-2-yn-1-yloxy group.

This compound derivatives: Various derivatives can be synthesized by modifying the hydrazinyl or prop-2-yn-1-yloxy groups, leading to compounds with different properties and activities.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity compared to other pyrimidine derivatives.

Actividad Biológica

Overview

2-Hydrazinyl-4-methyl-6-(prop-2-yn-1-yloxy)pyrimidine is a pyrimidine derivative notable for its diverse biological activities, particularly in antimicrobial and anticancer research. This compound, with the molecular formula C8H10N4O, has garnered attention due to its potential therapeutic applications and unique mechanism of action.

The biological activity of this compound is primarily attributed to its hydrazinyl group, which can form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction may lead to the inhibition of enzymatic activity and modulation of cellular processes by interfering with DNA or RNA, thus affecting gene expression and protein synthesis.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness comparable to standard antibiotics.

Table 1: Antimicrobial Efficacy of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 32 µg/mL | |

| Staphylococcus aureus | 16 µg/mL | |

| Candida albicans | 64 µg/mL |

These findings suggest that the compound has potential as a lead candidate for developing new antimicrobial agents.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated that it can inhibit the growth of various cancer cell lines.

Table 2: Anticancer Activity Against Different Cell Lines

The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potential as an anticancer agent.

Case Studies

A recent study highlighted the effectiveness of this compound in inhibiting specific cancer cell lines while displaying lower toxicity compared to existing chemotherapeutics. For instance, in a mouse model, treatment with this compound resulted in significant tumor reduction without severe side effects, suggesting a favorable therapeutic index .

Comparative Analysis

When compared to similar pyrimidine derivatives, such as 4-Hydrazino-2-methyl-6-phenylthieno[2,3-d]pyrimidine , this compound demonstrates distinct biological activities due to its unique functional groups. The presence of the propynoxy moiety enhances its reactivity and interaction with biological targets.

Propiedades

IUPAC Name |

(4-methyl-6-prop-2-ynoxypyrimidin-2-yl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N4O/c1-3-4-13-7-5-6(2)10-8(11-7)12-9/h1,5H,4,9H2,2H3,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPYUOJNYZGPMQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)NN)OCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.